2,2'-(Methylenedithio)bisbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S4/c1-3-7-12-10(5-1)16-14(20-12)18-9-19-15-17-11-6-2-4-8-13(11)21-15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPRFFFCRFBOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCSC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284099 | |
| Record name | NSC35582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6270-36-6 | |
| Record name | 2,2'-(Methylenedithio)bisbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC35582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC35582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(METHYLENEDITHIO)BISBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS97GT9Z98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Pathways for 2,2 Methylenedithio Bisbenzothiazole and Analogues
Development of Efficient Synthetic Routes
The synthesis of 2,2'-(Methylenedithio)bisbenzothiazole is fundamentally dependent on the efficient preparation of its precursor, 2-mercaptobenzothiazole (B37678) (2-MBT). The subsequent connection of two precursor molecules via a methylene (B1212753) bridge completes the synthesis.
Approaches to 2-Substituted Benzothiazole (B30560) Precursors
The primary precursor for the target molecule is 2-mercaptobenzothiazole (2-MBT). It exists in a tautomeric equilibrium with its thione form, 1,3-benzothiazole-2(3H)-thione. wikipedia.org Numerous methods for the synthesis of 2-MBT have been developed, ranging from high-pressure industrial processes to more recent, greener laboratory-scale approaches.
The traditional industrial route involves the high-temperature reaction of aniline (B41778) with carbon disulfide in the presence of sulfur. wikipedia.orgresearchgate.net Another classical method, first developed by A. W. Hoffmann, is the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.orgresearchgate.net
More contemporary and efficient strategies focus on improving yields, reducing harsh reaction conditions, and utilizing readily available starting materials. One such method involves the tandem reaction of o-haloanilines with carbon disulfide, promoted by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This metal-free approach proceeds in good to excellent yields and tolerates a variety of functional groups. organic-chemistry.org
The following table summarizes various synthetic approaches to the 2-mercaptobenzothiazole precursor.
| Starting Materials | Reagents/Catalyst | Conditions | Yield | Reference |
| o-Haloanilines, Carbon Disulfide | DBU | Toluene, 80 °C | Good to Excellent | organic-chemistry.org |
| Aniline, Carbon Disulfide | Sulfur | High Temperature & Pressure | Industrial Scale | wikipedia.orgresearchgate.net |
| 2-Aminothiophenol, Carbon Disulfide | - | High or Normal Pressure | - | wikipedia.orgresearchgate.net |
| o-Amino Aromatic Disulfide, CS2 | Metal Sulfide (B99878) | Water, Alcohol, DMSO, etc. | High | google.com |
Formation of the Methylene-Dithio Bridge
The final step in the synthesis of this compound involves the formation of a methylene-dithio bridge that links two 2-mercaptobenzothiazole units. This transformation is typically achieved through the S-alkylation of two equivalents of the 2-mercaptobenzothiazole precursor with a suitable one-carbon electrophile.
The reaction proceeds by treating 2-mercaptobenzothiazole with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the thiol group and form the more nucleophilic thiolate anion. This anion then undergoes a nucleophilic substitution reaction with a dihalomethane, most commonly dichloromethane (B109758) (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂). The reaction effectively couples the two benzothiazole moieties through the S-CH₂-S linkage.
The general reaction can be represented as: 2 C₇H₅NS₂ + CH₂X₂ + 2 Base → C₁₅H₁₀N₂S₄ + 2 [Base-H]X (where X is a halogen)
This type of reaction is a standard method for forming thioacetals and is analogous to the synthesis of other bis(heterocyclylthio)methanes. sciforum.netnih.gov The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) to alcohols or even aqueous systems, depending on the base and substrate solubility.
Green Chemistry Principles in Benzothiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact. researchgate.net These principles are relevant to both the synthesis of the 2-MBT precursor and its subsequent conversion to the final product.
Key green approaches include:
Use of Greener Solvents: Methods have been developed that utilize water, ethanol, or other biodegradable and non-toxic solvents, replacing hazardous ones like dichloromethane. google.com
Metal-Free Catalysis: The development of metal-free synthetic routes, such as the DBU-promoted synthesis of 2-MBT from o-haloanilines, avoids the use of potentially toxic and expensive transition metal catalysts. organic-chemistry.org
One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same vessel, improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste and saving energy. The synthesis of 2-MBT from o-amino aromatic disulfides and carbon disulfide is an example of such an approach. google.com
Atom Economy: Reactions are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Tandem and multicomponent reactions are often designed with high atom economy in mind. nih.gov
These green principles can be extended to the synthesis of this compound by, for example, conducting the final S-alkylation step in an aqueous medium or using a recyclable phase-transfer catalyst.
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. The formation of this compound involves key carbon-sulfur bond-forming steps, each with distinct mechanistic pathways.
Investigation of Carbon-Sulfur Bond Formation and Cleavage Mechanisms
The synthesis of the benzothiazole core involves two critical C-S bond formations. In the reaction of 2-aminothiophenol with carbon disulfide, the process begins with the nucleophilic attack of the amino group on the carbon of CS₂, followed by an intramolecular cyclization where the thiol group attacks the intermediate dithiocarbamate (B8719985), leading to the elimination of hydrogen sulfide and formation of the benzothiazole ring. wikipedia.org
In the formation of the methylene-dithio bridge, the mechanism is a classic bimolecular nucleophilic substitution (Sₙ2). The thiolate anion of 2-mercaptobenzothiazole acts as the nucleophile, and the dihalomethane is the electrophile. The reaction proceeds in two successive Sₙ2 steps:
The first thiolate anion attacks the dihalomethane, displacing one halide ion and forming a 2-(halomethylthio)benzothiazole intermediate.
A second thiolate anion then attacks the intermediate, displacing the remaining halide ion to form the final this compound product.
This well-established mechanism is fundamental to S-alkylation reactions in organic synthesis.
Role of Concerted Nucleophilic Aromatic Substitution (CSNAr) Pathways
While many nucleophilic aromatic substitution (SₙAr) reactions are thought to proceed via a two-step addition-elimination sequence involving a discrete Meisenheimer complex, recent studies have provided evidence for concerted mechanisms (CSNAr). organic-chemistry.org This is particularly relevant for the synthesis of the 2-mercaptobenzothiazole precursor from o-haloanilines.
In the DBU-promoted reaction of an o-haloaniline with carbon disulfide, the proposed mechanism involves an initial nucleophilic attack of the aniline on CS₂ to form a dithiocarbamate intermediate. This is followed by an intramolecular SₙAr cyclization. Computational and experimental evidence suggests that for many SₙAr reactions, particularly those involving good leaving groups (like bromide or iodide) and heterocyclic systems, the bond formation and bond cleavage can occur in a single, concerted transition state rather than through a stable intermediate. organic-chemistry.org The efficiency of the DBU-promoted synthesis of 2-MBT from o-iodo- or o-bromoanilines is consistent with a favorable intramolecular concerted nucleophilic aromatic substitution pathway. organic-chemistry.org
Derivatization Strategies for Structural Modulation
The structural framework of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies are primarily aimed at modulating its physicochemical and biological properties through two main approaches: altering the nature and length of the linker that connects the two benzothiazole rings and introducing various functional groups onto the benzothiazole nuclei themselves. These modifications allow for the systematic exploration of structure-activity relationships (SAR) for targeted research applications.
Synthesis of Homologous and Analogous Bisbenzothiazole Derivatives
The synthesis of homologues and analogues of this compound involves modifying the bridging unit between the two benzothiazole moieties. This allows for fine-tuning of the molecule's spatial geometry and flexibility.
Analogues with fundamentally different linkers have also been synthesized to explore a wider chemical space. For instance, bis-benzothiazole derivatives can be connected via heterocyclic systems. A multi-step synthesis has been developed to produce compounds where two benzothiazole rings are linked through a central furan (B31954) or thiophene (B33073) ring. researchgate.netmdpi.com This process involves the Meerwein arylation of furan or thiophene precursors, followed by the construction of the benzothiazole rings. mdpi.com
Another important analogue is 2,2'-dithiobisbenzothiazole (MBTS), which features a direct disulfide (S-S) bond instead of a methylene dithio (S-CH₂-S) linker. MBTS is commonly synthesized by the oxidation of 2-mercaptobenzothiazole. nih.gov This reaction can be carried out using various oxidizing agents.
The table below summarizes the synthesis of various homologous and analogous bisbenzothiazole derivatives.
| Derivative Type | Linker Group | General Synthetic Precursors | Synthetic Method |
| Homologue | -(CH₂)n- | 2-Mercaptobenzothiazole, Dihaloalkane (X-(CH₂)n-X) | Nucleophilic substitution |
| Analogue | Disulfide (-S-S-) | 2-Mercaptobenzothiazole | Oxidation |
| Analogue | Furan-based | 2-Furancarboxaldehyde, 4-Amino-3-mercaptobenzonitrile | Multi-step condensation and cyclization mdpi.com |
| Analogue | Thiophene-based | 2-Thiophenecarboxylic acid, 4-Amino-3-mercaptobenzonitrile | Multi-step condensation and cyclization mdpi.com |
This table is interactive. Click on the headers to sort.
Introduction of Functional Groups for Targeted Research
The introduction of specific functional groups onto the benzothiazole scaffold is a key strategy for targeted research, enabling the modulation of properties such as solubility, electronic effects, and binding affinity to biological targets. These modifications can be made either by using a pre-functionalized precursor during synthesis or by direct modification of the benzothiazole ring.
One common approach is to synthesize the benzothiazole ring from a substituted 2-aminothiophenol. Various substituted 2-aminothiophenols can be reacted with reagents like carbon disulfide to yield 2-mercaptobenzothiazoles with substituents on the benzene (B151609) ring. organic-chemistry.org For example, starting with o-haloanilines or other substituted anilines allows for the creation of benzothiazole cores bearing electron-withdrawing or electron-donating groups. organic-chemistry.org Green synthesis methods for producing derivatives like 6-chloro- and 6-bromo-2-mercaptobenzothiazole (B1280402) have been reported. google.com These functionalized precursors can then be used to synthesize the final bisbenzothiazole compounds.
Researchers have successfully synthesized cyano-substituted bis-benzothiazolyl compounds by starting with 4-amino-3-mercaptobenzonitrile. mdpi.com This introduces a cyano group at the 6-position of the benzothiazole ring, significantly altering its electronic properties.
Alternatively, functional groups can be attached at the 2-thio position of 2-mercaptobenzothiazole. For example, S-acyl and S-benzylsulfanyl derivatives have been synthesized by reacting 2-MBT with acyl halides or benzyl (B1604629) bromide, respectively. nih.gov Such reactions demonstrate the utility of the thiol group as a handle for further derivatization. Complex structures, including those linking the benzothiazole unit to other heterocyclic systems like triazoles, have also been developed. ekb.eg
The following table outlines examples of functional group introduction on the benzothiazole scaffold.
| Position of Functionalization | Functional Group | Synthetic Precursor(s) | General Reaction Type |
| Benzene Ring (e.g., C6) | Chloro (-Cl) | 4-Chloro-2-aminophenyl disulfide, Carbon disulfide | Cyclization/Condensation google.com |
| Benzene Ring (e.g., C6) | Bromo (-Br) | 4-Bromo-2-aminophenyl disulfide, Carbon disulfide | Cyclization/Condensation google.com |
| Benzene Ring (e.g., C6) | Cyano (-CN) | 4-Amino-3-mercaptobenzonitrile | Condensation/Cyclization mdpi.com |
| 2-Thio Position | Benzylsulfanyl (-S-CH₂-Ph) | 2-Mercaptobenzothiazole, Benzyl bromide | Nucleophilic substitution nih.gov |
| 2-Thio Position | Acyl (-S-C(O)R) | 2-Mercaptobenzothiazole, Acyl halide | Acylation nih.gov |
This table is interactive. Click on the headers to sort.
These derivatization strategies highlight the chemical tractability of the bisbenzothiazole scaffold, allowing for the creation of a diverse library of compounds for investigating structure-activity relationships in various scientific fields.
Advanced Structural Characterization and Spectroscopic Analysis
Molecular Structure Determination Techniques
The molecular architecture of 2,2'-(Methylenedithio)bisbenzothiazole is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques offer complementary information, leading to an unambiguous characterization of the compound.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.gov
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.
¹H NMR: In a typical ¹H NMR spectrum of this compound, the protons on the two equivalent benzothiazole (B30560) rings would appear as a set of multiplets in the aromatic region (approximately 7.0-8.5 ppm). nih.gov The four distinct protons on each benzene (B151609) ring would likely exhibit complex splitting patterns due to coupling with their neighbors. The central methylene (B1212753) (CH₂) bridge protons would produce a distinct singlet, with a chemical shift characteristic of a methylene group flanked by two sulfur atoms.
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the structure. For the symmetric this compound, one would expect to see signals corresponding to the seven distinct carbon atoms: six from the benzothiazole moiety and one from the methylene bridge. nih.govmdpi.com The chemical shifts allow for the differentiation of carbons in the aromatic ring and the C=N carbon of the thiazole (B1198619) ring, which is typically observed further downfield. nih.govmdpi.com The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the benzothiazole rings.
The table below outlines the expected chemical shift ranges for the different nuclei in this compound, based on data from similar benzothiazole structures. nih.govorganicchemistrydata.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table outlines the anticipated chemical shift (δ) ranges.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| Methylene Bridge | ¹H | 4.0 - 5.0 | A singlet resulting from the two equivalent protons of the central CH₂ group. |
| Aromatic Protons | ¹H | 7.0 - 8.5 | A series of multiplets corresponding to the eight protons on the two benzene rings. |
| Methylene Bridge | ¹³C | 35 - 50 | A single peak for the carbon of the central CH₂ group. |
| Aromatic Carbons | ¹³C | 110 - 140 | Multiple signals for the carbons of the benzene portions of the benzothiazole rings. |
| Benzothiazole Quaternary Carbons | ¹³C | 130 - 155 | Signals for the carbons at the fusion of the benzene and thiazole rings. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network of the molecule. wikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent protons on the aromatic rings, allowing for a sequential "walk" around the benzene portion of the benzothiazole system to confirm their relative positions. sdsu.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (a one-bond correlation, ¹JCH). sdsu.eduresearchgate.net An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene bridge to its corresponding ¹³C signal. Similarly, each aromatic proton signal would be correlated to its directly bonded aromatic carbon signal, greatly simplifying the assignment of the crowded aromatic region of the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). wikipedia.orgprinceton.edu HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the methylene bridge and the C=N carbon of the thiazole ring, as well as the adjacent quaternary carbon. This confirms the attachment point of the methylenedithio bridge to the benzothiazole units. youtube.comresearchgate.net
Table 2: Expected 2D NMR Correlations for Structural Elucidation This interactive table summarizes key correlations expected in 2D NMR spectra of this compound.
| 2D NMR Experiment | Correlated Nuclei | Information Gained | Example Correlation |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies adjacent, J-coupled protons. | Correlation between H-4 and H-5 on the benzothiazole ring. |
| HSQC / HMQC | ¹H - ¹³C (1-bond) | Connects protons to their directly attached carbons. | Correlation between methylene protons and the methylene carbon. |
| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes connectivity across quaternary carbons and heteroatoms. | Correlation between methylene protons and the C-2 carbon of the benzothiazole ring. |
While solution-state NMR provides data on the averaged conformation of a molecule, solid-state NMR (ssNMR) gives information about the structure in the crystalline phase. nih.gov This technique is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain or when studying polymorphism (the existence of multiple crystalline forms). beilstein-journals.org By combining experimental ssNMR data (such as ¹³C chemical shifts) with computational methods for predicting crystal structures (CSP), the most likely crystal packing and molecular conformation can be determined. nih.gov This approach, known as NMR crystallography, can resolve ambiguities about bond angles, torsion angles, and intermolecular interactions that are averaged out in solution. nih.govbeilstein-journals.org
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that form when the molecule breaks apart. chemguide.co.uklibretexts.org In a typical electron impact (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺), whose m/z value corresponds to the molecular weight. This ion can then undergo fragmentation, producing a unique pattern of smaller daughter ions that reflects the molecule's structure. raco.cat For this compound, key fragmentations would be expected to occur at the weaker C-S and S-S bonds of the central bridge. nih.gov
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high precision (typically to four or more decimal places). nih.gov This accuracy allows for the determination of a molecule's elemental formula from its exact mass, as each unique formula has a distinct theoretical mass. This capability is invaluable for confirming the identity of a compound and distinguishing it from other molecules that might have the same nominal (integer) mass. For this compound (C₁₅H₁₀N₂S₄), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.
Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound This interactive table shows the calculated exact masses for the molecular ion and plausible fragments.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₁₅H₁₀N₂S₄]⁺ | 361.9679 | The intact molecule after ionization. |
| Fragment 1 | [C₇H₄NS₂]⁺ | 177.9785 | Benzothiazole-2-thiolate fragment resulting from cleavage of the CH₂-S bond. |
| Fragment 2 | [C₈H₅N₂S₂]⁺ | 192.9894 | Fragment from cleavage of one S-C(benzothiazole) bond. |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org
The IR spectrum of this compound is expected to show a combination of absorptions characteristic of its constituent parts: the benzothiazole rings and the central methylene thioether bridge. pressbooks.publibretexts.org The aromatic rings will produce C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C=N bond of the thiazole ring typically absorbs in the 1650-1550 cm⁻¹ range. nih.gov The aliphatic C-H bonds of the central methylene (-CH₂-) group will show stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org The C-S stretching vibrations are more difficult to assign as they appear in the complex fingerprint region (below 1300 cm⁻¹). libretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (-CH₂-) | Stretch | 2960 - 2850 |
| Thiazole C=N | Stretch | 1650 - 1550 |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 |
| C-S | Stretch | 800 - 600 |
Vibrational spectroscopy can, in principle, be used to study the conformational isomers of this compound. The molecule possesses rotational freedom around the C-S and S-C bonds of the -S-CH₂-S- linker. This can give rise to different spatial arrangements (conformers). Each distinct conformer would have a unique set of vibrational modes, leading to subtle but measurable differences in the IR spectrum, particularly in the fingerprint region where skeletal vibrations are sensitive to molecular geometry.
Computational methods, such as Density Functional Theory (DFT), are often employed to model the structures of different conformers and predict their corresponding vibrational spectra. mdpi.com By comparing these theoretical spectra with high-resolution experimental IR data, it may be possible to identify the preferred conformation in a given state (solid or solution). However, specific experimental studies applying this analysis to this compound are not prominent in the literature.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.ch This technique is primarily used to investigate conjugated systems. libretexts.org
The primary chromophore (light-absorbing part) in this compound is the conjugated benzothiazole system. libretexts.org This system contains π-electrons in the fused aromatic and thiazole rings, as well as non-bonding (n) electrons on the sulfur and nitrogen atoms. The absorption of UV light excites these electrons to higher energy anti-bonding orbitals. elte.hu
The spectrum is expected to be dominated by intense π → π* transitions, which are characteristic of aromatic and conjugated systems and typically occur in the 200-400 nm UV range. libretexts.org Weaker n → π* transitions, involving the promotion of a non-bonding electron from a sulfur or nitrogen atom into a π* anti-bonding orbital, may also be observed. elte.hu These transitions are generally of lower intensity and can be influenced by the polarity of the solvent. The presence of the two benzothiazole units linked by a non-conjugating -S-CH₂-S- bridge would likely result in a spectrum that is similar to that of a single substituted benzothiazole derivative, but with approximately double the molar absorptivity.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Chromophore | Expected Absorption Region |
| π → π | π (bonding) → π (anti-bonding) | Benzothiazole conjugated system | Strong absorption in UV region (200-400 nm) |
| n → π | n (non-bonding) → π (anti-bonding) | S and N lone pairs | Weaker absorption, often overlapping with π → π* bands |
Solid-State Structural Analysis using X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of a crystalline solid. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of the atoms within a crystal lattice, detailed information about the three-dimensional arrangement of those atoms can be ascertained. This method is pivotal for understanding the physical and chemical properties of a compound like this compound.
Powder X-ray Diffraction for Polymorphism and Crystallinity
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
A key application of PXRD is the study of polymorphism, which is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For an industrial chemical, understanding and controlling polymorphism is crucial.
While specific studies on the polymorphism of this compound are not extensively reported in the available literature, PXRD would be the primary tool for such an investigation. The technique can be used to identify different polymorphic forms, assess the crystallinity of a sample, and monitor phase transitions under different conditions. A typical PXRD pattern displays diffraction intensity as a function of the diffraction angle (2θ).
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This is crucial for verifying the identity and purity of a newly synthesized substance. The analysis provides the percentage by weight of each element present in the molecule.
For this compound, with the molecular formula C₁₅H₁₀N₂S₄, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur). nih.gov These calculated values serve as a benchmark against which experimentally determined values are compared. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity.
Below is a table detailing the calculated elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 15 | 180.15 | 52.00 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 2.91 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 8.09 |
| Sulfur | S | 32.07 | 4 | 128.28 | 37.00 |
| Total | 346.55 | 100.00 |
Note: The atomic weights used are approximate. The total molecular weight is approximately 346.55 g/mol .
Theoretical and Computational Studies on 2,2 Methylenedithio Bisbenzothiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties and reactivity of 2,2'-(Methylenedithio)bisbenzothiazole.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for molecules like benzothiazole (B30560) derivatives to predict their geometry, electronic properties, and chemical reactivity. scirp.org Calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-31G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. scirp.orgresearchgate.net
Through DFT, the optimized molecular geometry of this compound can be determined, providing precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.net From this optimized structure, various electronic properties can be calculated. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites of the molecule, crucial for predicting its interaction with other chemical species. researchgate.net
Furthermore, DFT allows for the calculation of global reactivity descriptors, which quantify the chemical reactivity of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative basis for understanding the molecule's stability and reaction tendencies. researchgate.net
| Predicted Property | Significance in DFT Analysis | Typical Computational Parameters |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. researchgate.net | Functional: B3LYP, Basis Set: 6-311G(d,p) researchgate.net |
| Dipole Moment (µ) | Indicates the molecule's overall polarity, affecting solubility and intermolecular interactions. scirp.org | Calculated from the final electron distribution after geometry optimization. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactive sites. researchgate.net | Visualized as a 3D plot mapped onto the electron density surface. |
| Polarizability and Hyperpolarizability | Describes the molecule's response to an external electric field, relevant for non-linear optical (NLO) properties. researchgate.net | Calculated as energy derivatives with respect to an applied electric field. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electronic excitation properties of the molecule. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole rings and the sulfur atoms of the dithio bridge, while the LUMO would likely be distributed over the aromatic system. The analysis of these orbitals provides insight into the intramolecular charge transfer (ICT) that can occur upon electronic excitation. researchgate.net
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. researchgate.net |
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. biointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.govmdpi.com
For this compound, MD simulations are particularly useful for understanding the conformational flexibility of the central –S-CH2-S– bridge. This linkage allows the two benzothiazole units to rotate and orient themselves in various ways. MD simulations can explore the potential energy surface of these conformational states and determine the most populated (i.e., most stable) conformations in a given environment (e.g., in a solvent or interacting with a surface).
A key output of an MD simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. nih.gov A stable RMSD value over a simulation of sufficient length (e.g., nanoseconds) indicates that the molecule has reached a stable conformational equilibrium. nih.gov
| Simulation Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | e.g., CHARMM, AMBER | A set of empirical energy functions used to calculate the forces between atoms. |
| Simulation Time | 10-100 nanoseconds | The duration of the simulation, which must be long enough to sample relevant molecular motions. mdpi.com |
| Temperature and Pressure | Constant (e.g., 300 K, 1 atm) | Simulates the conditions of a real-world system. |
| Key Output | RMSD, Radial Distribution Functions | Analyzes conformational stability and intermolecular interactions. nih.gov |
Structure-Property Relationship Modeling
Structure-Property Relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the structural or physicochemical properties of a molecule with a specific property or activity. These models are powerful predictive tools in materials science and drug discovery. nih.gov
For this compound, a QSAR model could be developed to predict properties such as its efficacy as a vulcanization accelerator, its potential as a corrosion inhibitor, or its biological activity. The process involves several steps:
Data Set Generation: A series of related benzothiazole compounds with known experimental property values is compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
By inputting the calculated descriptors for this compound into a validated QSAR model, one could predict its properties without the need for immediate experimental synthesis and testing.
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition. |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and molecular branching. |
| Geometric (3D) | Molecular Surface Area, Volume | The 3D shape and size of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity. researchgate.net |
Coordination Chemistry of 2,2 Methylenedithio Bisbenzothiazole As a Ligand
Ligand Design and Coordination Modes with Metal Centers
The design of 2,2'-(methylenedithio)bisbenzothiazole as a ligand is centered around the strategic placement of its donor atoms, which dictates its interaction with metal ions. The molecule features two benzothiazole (B30560) units linked by a flexible methylenedithio [-S-CH₂-S-] bridge. This structure offers several potential coordination sites, primarily the nitrogen atoms of the thiazole (B1198619) rings and the sulfur atoms of both the thiazole rings and the bridging chain.
Investigation of Nitrogen and Sulfur Donor Atoms
The benzothiazole moiety itself is a versatile coordinating agent, capable of binding to metal centers through either its nitrogen or exocyclic sulfur atom. In the case of this compound, the presence of two such units, connected by a dithioether linkage, provides a multidentate ligand framework. The nitrogen atoms, being part of the heterocyclic aromatic system, are potential σ-donors. The sulfur atoms, both within the thiazole ring and in the methylene (B1212753) bridge, also possess lone pairs of electrons and can act as soft donor sites, showing a particular affinity for softer metal ions. Studies on related N-S donor ligands have shown that the coordination can occur exclusively through the nitrogen atoms, exclusively through the sulfur atoms, or, more commonly, through a combination of both, leading to chelation. For instance, in copper(II) complexes with ligands containing benzimidazolyl and thioether moieties, coordination involves both the nitrogen and sulfur atoms. bohrium.com
Formation of Chelate and Bridging Complexes
The flexible -S-CH₂-S- linker in this compound allows the two benzothiazole units to orient themselves in a manner that can facilitate the formation of chelate complexes with a single metal center. Depending on the conformational flexibility and the geometric preferences of the metal ion, the ligand can potentially act as a bidentate or tetradentate chelating agent. For example, a related ligand, 1,2-bis-(benzothiazol-2-thio)ethane, has been shown to form 1:1 complexes with various transition metals. foundryjournal.net
Alternatively, the ligand can act as a bridging ligand, linking two or more metal centers to form polynuclear or coordination polymer structures. In this mode, one benzothiazole unit could coordinate to one metal ion while the second unit binds to another, with the methylenedithio bridge spanning the distance between them. This bridging behavior is a common feature in coordination chemistry and can lead to materials with interesting magnetic or catalytic properties. researchgate.net The ability of a ligand to switch between chelating and bridging modes is a known phenomenon and can be influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the reaction conditions. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt.
General synthetic procedures for analogous complexes, such as those with 1,2-bis-(benzothiazole-2-thio)ethane, involve refluxing an ethanolic solution of the ligand with the corresponding metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂). foundryjournal.net The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. foundryjournal.net
Spectroscopic Probing of Metal-Ligand Interactions
Spectroscopic techniques are invaluable for elucidating the coordination environment of the metal ion and confirming the binding of the ligand.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. For benzothiazole-containing ligands, a key IR band is the C=N stretching vibration. A shift in this band to a different frequency in the spectrum of the metal complex compared to the free ligand indicates the involvement of the thiazole nitrogen in coordination. Similarly, shifts in the bands associated with the C-S and S-S vibrations can suggest the participation of the sulfur atoms in bonding. In studies of related complexes, new bands appearing in the far-IR region are often attributed to the M-N and M-S stretching vibrations. pnrjournal.com
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of the metal ion are sensitive to the ligand field strength and the coordination number. For instance, the position and intensity of these bands can help distinguish between tetrahedral and octahedral geometries in complexes of first-row transition metals. foundryjournal.net Charge transfer bands, often occurring at higher energies, can also be observed and provide insight into the electronic interactions between the metal and the ligand.
Table 1: Illustrative Spectroscopic Data for Analogous Transition Metal Complexes with a Bis(benzothiazole-thio)alkane Ligand
| Complex (Analogous) | Key IR Bands (cm⁻¹) (Assignment) | Electronic Spectra λ_max (nm) (Assignment) |
| Co(II) Complex | C=N stretch shift, M-N, M-S bands | d-d transitions indicative of tetrahedral geometry |
| Ni(II) Complex | C=N stretch shift, M-N, M-S bands | d-d transitions indicative of tetrahedral geometry |
| Cu(II) Complex | C=N stretch shift, M-N, M-S bands | d-d transitions indicative of tetrahedral geometry |
| Zn(II) Complex | C=N stretch shift, M-N, M-S bands | Ligand-to-metal charge transfer |
This table is illustrative and based on data for analogous compounds. foundryjournal.net Specific values for this compound complexes would require experimental determination.
Crystallographic Studies of Coordination Polyhedra
For a complex of this compound, a crystallographic study would reveal:
Which donor atoms (N or S) are bonded to the metal.
The coordination number and geometry (e.g., tetrahedral, square planar, octahedral) of the metal ion.
Whether the ligand acts in a chelating or bridging fashion.
The conformation of the flexible methylenedithio bridge.
In a related zinc complex containing two 2-mercaptobenzothiazolate ligands and a 1,10-phenanthroline, the zinc atom is in a distorted tetrahedral geometry. nih.gov It coordinates to the two benzothiazolate ligands through their sulfur atoms in a monodentate fashion, while the phenanthroline acts as a bidentate chelating ligand. nih.gov This demonstrates the preference of the sulfur atom of the benzothiazole moiety to coordinate to zinc.
Table 2: Representative Crystallographic Data for a Related Zinc-Benzothiazole Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Coordination Geometry | Distorted Tetrahedral |
| Zn-S Bond Length (Å) | ~2.3 |
| Zn-N Bond Length (Å) | ~2.1 |
Data from a related structure, [Zn(MBT)₂(phen)]. nih.gov
Theoretical Aspects of Metal-Ligand Bonding
Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide deeper insights into the nature of the metal-ligand bonding in complexes of this compound. These studies can complement experimental data and help to rationalize observed structures and properties.
DFT calculations can be used to:
Optimize the geometry of the metal complexes and compare the calculated structural parameters with experimental data from X-ray crystallography.
Analyze the molecular orbitals to understand the nature of the frontier orbitals (HOMO and LUMO) and the extent of metal-ligand orbital mixing.
Calculate the energies of different possible coordination modes (e.g., chelate vs. bridging) to predict the most stable isomer.
Simulate spectroscopic properties, such as IR and UV-Vis spectra, to aid in the interpretation of experimental results.
Analysis of Coordination Geometries (e.g., Tetrahedral, Square Planar, Octahedral)
The coordination geometry of a metal complex is determined by the number of ligand donor atoms bonded to the central metal ion, known as the coordination number, and the nature of the metal ion and the ligand itself. nsf.gov The flexible nature of the this compound ligand, with its two benzothiazole units linked by a methylenedithio bridge, allows it to adopt various coordination modes and form complexes with different geometries. The most common coordination geometries for transition metal complexes are tetrahedral, square planar, and octahedral. researchgate.net
Tetrahedral Geometry: This geometry is common for complexes with a coordination number of four, particularly with metal ions that have a d¹⁰ electronic configuration, such as Zn(II), or when the ligands are large and bulky, minimizing steric hindrance. researchgate.net For instance, a related complex, bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II), exhibits a distorted tetrahedral geometry around the zinc atom. nih.gov
Square Planar Geometry: Also associated with a coordination number of four, this geometry is predominantly found in complexes of d⁸ metal ions like Ni(II), Pd(II), and Pt(II). researchgate.net The formation of square planar complexes is favored by strong field ligands that can cause a large d-orbital splitting.
Octahedral Geometry: This is one of the most common coordination geometries, corresponding to a coordination number of six. researchgate.net It is adopted by a wide range of metal ions. In an octahedral complex with this compound, the ligand could potentially act as a bidentate or even a bridging ligand, occupying two or more coordination sites around the metal ion. For example, many transition metal complexes with Schiff base ligands derived from aminobenzothiazole have been reported to possess octahedral geometry. mdpi.com
The table below summarizes the expected coordination geometries for metal complexes of this compound based on studies of analogous benzothiazole-containing ligands.
| Metal Ion | Likely Coordination Number | Likely Geometry | Reference(s) |
| Co(II) | 6 | Octahedral | pnrjournal.com |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | srce.hrpnrjournal.com |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | srce.hrpnrjournal.com |
| Zn(II) | 4 | Tetrahedral | nih.gov |
| Mn(II) | 6 | Octahedral | researchgate.net |
| Fe(III) | 6 | Octahedral | researchgate.net |
Stability and Reactivity of Metal-2,2'-(Methylenedithio)bisbenzothiazole Complexes
The stability and reactivity of metal complexes are crucial aspects that determine their potential applications.
Stability: The stability of a coordination complex refers to its resistance to dissociation into its constituent metal ion and ligands in solution. The thermodynamic stability of a complex is quantified by its stability constant (K) or formation constant (β), with higher values indicating greater stability. scirp.org The stability of metal-2,2'-(Methylenedithio)bisbenzothiazole complexes is influenced by several factors, including:
The nature of the metal ion: The stability of complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The chelate effect: As a potentially bidentate or multidentate ligand, this compound can form chelate rings with the metal ion, which significantly enhances the stability of the complex compared to analogous complexes with monodentate ligands.
The nature of the donor atoms: The sulfur and nitrogen atoms of the benzothiazole moieties are soft and hard bases, respectively, influencing their bonding affinity for different metal ions.
The thermal stability of these complexes, which is their resistance to decomposition upon heating, is another important aspect. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of coordination compounds. For example, studies on related M(BTZ)₂ complexes, where BTZ is 2-(2-hydroxyphenyl)benzothiazolate, have shown that their decomposition to metal oxides occurs at temperatures above 573 K. researchgate.net The thermal stability of nitrates and carbonates of Group 2 metals is also known to increase down the group. chemguide.co.uk
Reactivity: The reactivity of metal-2,2'-(Methylenedithio)bisbenzothiazole complexes encompasses a wide range of possible reactions, including ligand substitution, redox reactions, and catalytic activity.
Ligand Substitution: The coordinated this compound ligand can be replaced by other ligands, or it can itself replace other ligands in a metal's coordination sphere. The kinetics and mechanism of these substitution reactions depend on the metal ion and the reaction conditions.
Redox Reactions: The metal center in the complex can undergo changes in its oxidation state. The redox potential of the complex is influenced by the nature of the this compound ligand.
Catalysis: Benzothiazole-containing compounds and their metal complexes have been investigated for their catalytic activity in various organic transformations. The specific reactivity of metal-2,2'-(Methylenedithio)bisbenzothiazole complexes would depend on the metal center and the accessibility of active sites.
The table below provides a summary of the thermal decomposition data for related benzothiazole complexes, which can serve as a reference for the expected stability of this compound complexes.
| Complex | Decomposition Temperature Range (K) | Final Residue | Reference |
| Mn(BTZ)₂ | > 573 | MnO₂ | researchgate.net |
| Co(BTZ)₂ | > 573 | Co₃O₄ | researchgate.net |
| Ni(BTZ)₂ | > 573 | NiO | researchgate.net |
| Cu(BTZ)₂ | > 573 | CuO | researchgate.net |
| Zn(BTZ)₂ | > 573 | ZnO | researchgate.net |
Advanced Research Applications in Materials Science
Polymer Chemistry and Polymerization Studies
The benzothiazole (B30560) moiety is a valuable building block in polymer chemistry. Its rigid structure and electron-accepting nature can be exploited to synthesize polymers with tailored thermal, mechanical, and optoelectronic properties. nih.govresearchgate.net
While specific studies detailing 2,2'-(Methylenedithio)bisbenzothiazole as a direct monomer are not prevalent, the general reactivity of the benzothiazole structure allows for its participation in various polymerization reactions. The two benzothiazole units linked by a flexible methylenedithio bridge suggest potential as either a difunctional monomer for linear polymers or a crosslinking agent to create polymer networks.
Free radical polymerization is a primary method for producing a wide array of synthetic polymers. uliege.be The process involves initiation, propagation, and termination steps, often initiated by compounds that generate free radicals upon heating or irradiation. csbsju.edu While not initiators themselves in the traditional sense, certain benzothiazole derivatives can act as crucial co-initiators or photosensitizers in radical polymerization systems. nih.govresearchgate.net
The core mechanism involves the following steps:
Initiation: A radical initiator (R•) adds to a monomer molecule (M) to form a new radical.
Propagation: The newly formed radical adds to successive monomer molecules, extending the polymer chain.
Termination: The process ceases when two growing radical chains combine or disproportionate.
The role of benzothiazole derivatives is often to facilitate the initiation step, particularly in photopolymerization, by efficiently converting light energy into chemical energy in the form of reactive radicals. researchgate.netnih.gov
Condensation polymerization is a widely used method for synthesizing polymers containing the benzothiazole nucleus. nih.govmdpi.com This approach typically involves the reaction of a bifunctional or polyfunctional 2-aminothiophenol (B119425) derivative with a dicarboxylic acid, dialdehyde, or their equivalents. researchgate.netnih.gov The reaction proceeds via the formation of an intermediate, which then undergoes cyclization and dehydration to form the stable benzothiazole ring within the polymer backbone. mdpi.com
Common synthetic routes include:
Reaction with Aldehydes: The condensation of 2-aminothiophenols with various aldehydes is a versatile method for producing 2-substituted benzothiazoles and can be extended to polymer synthesis using dialdehydes. mdpi.commdpi.com
Reaction with Carboxylic Acids: Polyphosphoric acid (PPA) is often used as a catalyst, solvent, and dehydrating agent in the condensation of 2-aminothiophenol with carboxylic acids to yield polybenzothiazoles. nih.gov
Reaction with Acyl Chlorides: Low-temperature interface polycondensation of monomers like 2,2'-diamino-4,4'-bithiazole (B1206011) with dicarbonyl dichlorides has been used to prepare Schiff base type polyesters containing the thiazole (B1198619) ring. researchgate.net
A new conjugated polymer containing a bithiazole group was successfully prepared through the polycondensation of 2,2'-diamino-4,4'-bithiazole and terephthaldialdehyde in glacial acetic acid. researchgate.net These methods result in robust polymers with high thermal stability, making them suitable for high-performance applications.
Polysulfide polymers are characterized by sulfur-sulfur linkages in their backbones, which impart excellent resistance to solvents and UV radiation, as well as good adhesion properties. researchgate.net A prominent method for their synthesis is inverse vulcanization, which involves the thermally induced radical copolymerization of elemental sulfur with olefinic co-monomers. researchgate.net This process allows for the creation of high-sulfur-content polymers from low-cost, readily available materials. researchgate.net
The structure of this compound features a dithioacetal (-S-CH₂-S-) linkage. This functional group is a type of polysulfide moiety. While direct polymerization of this specific compound into a polysulfide elastomer is not widely documented, its structural elements are relevant to the field. The sulfur-containing bridge could potentially be cleaved and reformed during polymerization processes, or the entire molecule could be incorporated as a functional unit into a larger polysulfide network, potentially enhancing properties like thermal stability or refractive index, which are characteristic benefits of sulfur-containing polymers.
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of corresponding monomers. nih.govrsc.org This technique involves the chemical transformation of a precursor polymer into a target polymer, allowing for the introduction of diverse functional groups without altering the polymer's chain length. rsc.orgnih.gov
Key advantages of PPM include:
The use of well-established polymerization techniques to create high molecular weight precursor polymers. nih.gov
The ability to introduce functionalities that would be incompatible with the initial polymerization conditions. nih.gov
The creation of a library of polymers from a single precursor, differing only in their functional groups, which is ideal for studying structure-property relationships. rsc.org
Common PPM reactions include cycloadditions, Wittig reactions, and nucleophilic substitutions. nih.govmdpi.com Given its structure, this compound could theoretically be employed in PPM. For example, the thioether linkages could potentially be involved in reactions to graft the benzothiazole units onto a polymer backbone. The history of polymer science includes early examples of PPM, such as the vulcanization of rubber with sulfur, demonstrating the long-standing importance of modifying existing polymers to achieve desired properties. wiley-vch.de
Monomer or Crosslinking Agent in Polymer Synthesis
Electrochemical Properties and Device Applications
Benzothiazole derivatives are recognized as valuable organic semiconductor materials due to their tunable electronic and optical properties. nih.gov The benzothiazole group can function as an effective electron acceptor, and by pairing it with various electron-donating groups, a donor-acceptor (D-π-A) structure can be created. nih.gov This architecture is fundamental to materials used in a range of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. nih.govnih.gov
Research into benzothiazole derivatives has shown that their electrochemical properties, such as HOMO and LUMO energy levels, can be finely tuned by altering substituents on the molecular scaffold. nih.gov For example, the introduction of electron-withdrawing groups like a nitro group (-NO₂) can lower both HOMO and LUMO energy levels, thereby reducing the energy gap and affecting the material's charge transport characteristics. nih.gov
Studies on different benzothiazole derivatives have demonstrated their potential in data storage applications. By modifying the electron acceptor groups within the molecule, researchers have been able to switch the material's behavior between non-volatile write-once-read-many (WORM) memory and volatile dynamic random-access memory (DRAM). rsc.org This highlights the sensitivity of the electrochemical function to subtle structural changes.
The table below summarizes key electrochemical and optical properties calculated and measured for a series of synthesized donor-acceptor benzothiazole derivatives, illustrating the effect of different substituent groups. nih.gov
| Compound | Substituent Group | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Application Area |
|---|---|---|---|---|---|
| Comp1 | -H | -5.59 | -1.95 | 3.64 | Organic Semiconductor |
| Comp2 | -CH₃ (Donor) | -5.58 | -1.88 | 3.70 | Organic Semiconductor |
| Comp3 | -NO₂ (Acceptor) | -6.18 | -3.35 | 2.83 | Organic Semiconductor |
| Comp4 | -CH₃ (Donor) | -5.52 | -1.92 | 3.60 | Organic Semiconductor |
Data sourced from a study on benzothiazole-derived donor-acceptor compounds. nih.gov
These properties are crucial for designing efficient organic electronic devices, where the alignment of energy levels between different material layers governs device performance. nih.gov The versatility of the benzothiazole scaffold continues to make it a subject of intense research for next-generation electronic applications. nih.govrsc.org
Investigation as an Electrode Material in Energy Storage Devices
The exploration of organic molecules as electrode materials for energy storage devices like supercapacitors and lithium-ion batteries is a burgeoning field of research. While direct studies on this compound are not extensively documented, research on closely related sulfur- and nitrogen-containing heterocyclic compounds provides a strong basis for its potential in this area. The electrochemical properties of such compounds are of significant interest for developing next-generation energy storage solutions.
For instance, studies on related bithiophene derivatives capped with methylthio groups have demonstrated reversible multi-electron transfer processes, which are crucial for high-energy-density applications. researchgate.net One such compound, 5,5'-bis(methylthio)-2,2'-bithiophene, exhibited two reversible one-electron processes at 3.8 and 4.0 V vs Li/Li+, suggesting its promise as a cathode material in lithium-ion batteries. researchgate.net The presence of sulfur atoms and the conjugated benzothiazole system in this compound suggests it could exhibit similar redox activity, making it a candidate for investigation in high-potential cathode applications.
The performance of electrode materials is intrinsically linked to their structure and composition. The table below summarizes the electrochemical data for a related sulfur-containing organic compound, highlighting the potential metrics that would be relevant for evaluating this compound.
Table 1: Electrochemical Properties of a Representative Sulfur-Containing Organic Electrode Material
| Compound | Redox Potentials (vs Li/Li+) | Theoretical Gravimetric Capacity (mAh/g) | Energy Density (mWh/g) | Charge-Transfer Kinetics (k⁰) |
|---|---|---|---|---|
| 5,5'-bis(methylthio)-2,2'-bithiophene | 3.8 V, 4.0 V | 209 | 836 | 2.3 × 10⁻² cm/s |
Data sourced from a study on potential cathode electroactive materials for energy storage devices. researchgate.net
Furthermore, research into 2,2-dithiobis(benzothiazole), a compound structurally similar to this compound, has shown that its metal complexes can serve as precursors to metal sulfide (B99878) nanoparticles. These nanoparticles, such as NiS, have demonstrated enhanced electron transfer rates when used as electrode materials, indicating that derivatives of this compound could be functionalized to create advanced electrode materials with improved performance.
Electrocatalytic Activity Studies
Electrocatalysis is a critical component in various sustainable energy technologies, including fuel cells and water splitting. mdpi.com The catalytic activity of a material is often dependent on its ability to facilitate electron transfer and provide active sites for chemical reactions. mdpi.com While specific studies on the electrocatalytic activity of this compound are limited, the broader class of benzothiazole derivatives has been investigated for related applications.
For example, benzothiazole derivatives have been explored in the context of photocatalysis, which shares fundamental principles with electrocatalysis. mdpi.com The tunable electronic properties of the benzothiazole core allow for the design of molecules that can absorb light and participate in redox reactions, a key feature for catalytic processes. mdpi.com The sulfur and nitrogen atoms within the this compound structure can potentially act as active sites for catalytic reactions.
Research on metal complexes of the related compound 2,2-dithiobis(benzothiazole) has provided insights into its electrochemical behavior. Cyclic voltammetry and electrochemical impedance spectroscopy studies of these complexes have been conducted to understand their electron transfer properties. The findings suggest that the coordination of the benzothiazole ligand through its sulfur atoms plays a key role in the electrochemical response of the complex. This implies that this compound could be utilized as a ligand to create novel metal-organic electrocatalysts. The electrochemical properties of such catalysts would be highly dependent on the central metal ion and the coordination environment provided by the ligand.
Self-Assembly and Supramolecular Chemistry in Materials Design
Self-assembly and supramolecular chemistry offer powerful bottom-up approaches for the construction of functional materials with precisely controlled architectures. The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is at the heart of designing advanced materials with novel properties.
Benzothiazole derivatives are known to participate in self-assembly processes, forming ordered nanostructures on surfaces. researchgate.net Techniques like scanning tunneling microscopy (STM) have revealed the formation of self-assembled monolayers (SAMs) of benzothiazole derivatives at the liquid/solid interface. researchgate.net These studies demonstrate that the benzothiazole moiety can direct the organization of molecules into two-dimensional functional layers. researchgate.net The specific structure of this compound, with its two benzothiazole units, offers intriguing possibilities for creating complex supramolecular assemblies. The flexibility of the methylenedithio linker could allow for various conformational arrangements, leading to diverse and potentially useful supramolecular structures.
The design of these assemblies is often guided by a "supramolecular instruction set" encoded within the molecular structure of the building blocks. This includes the potential for hydrogen bonding, π-π stacking interactions, and coordination with metal ions. The aromatic benzothiazole rings in this compound are prime candidates for participating in π-π stacking interactions, which are crucial for the stability of many supramolecular architectures.
The table below lists the key non-covalent interactions that can drive the self-assembly of benzothiazole-containing molecules.
The ability to control the self-assembly of this compound and its derivatives could lead to the development of new materials for applications in electronics, sensing, and nanotechnology.
Analytical Chemistry Methodologies for 2,2 Methylenedithio Bisbenzothiazole Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2,2'-(Methylenedithio)bisbenzothiazole, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques for its isolation and measurement.
High-Performance Liquid Chromatography (HPLC) is a highly effective method for the separation and quantification of non-volatile, thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this technique, a non-polar stationary phase is paired with a polar mobile phase. For benzothiazole (B30560) derivatives, a C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a pH modifier like phosphoric acid or formic acid to ensure sharp peak shapes.
A simple isocratic HPLC method has been successfully developed for the simultaneous determination of related compounds like 2-mercaptobenzothiazole (B37678) (MBT) and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS). This method utilizes a C18 stationary phase and a mobile phase of tetrahydrofuran, acetonitrile, and a buffer, demonstrating excellent precision and recovery. Such a method provides a strong foundation for developing a specific assay for this compound, with optimization of the mobile phase composition and flow rate to ensure adequate resolution from potential impurities or degradation products. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as 240 nm.
| Parameter | Condition |
|---|---|
| Stationary Phase | Microbondapak C18 (10 µm), 30 cm |
| Mobile Phase | THF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Internal Standard | Naphthalene |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility, GC can be employed for its analysis following a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable form, making it amenable to GC separation and detection.
For benzothiazole derivatives containing functional groups that impart polarity and reduce volatility, conversion to silyl (B83357) ethers (e.g., trimethylsilyl (B98337) ethers) or methyl esters is a common strategy. This process involves reacting the analyte with a derivatizing agent to replace active hydrogens, thereby increasing its volatility. Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column, typically with a non-polar or medium-polarity stationary phase, is critical for resolving the analyte from other components.
Detection is most powerfully achieved using a mass spectrometer (GC-MS). This provides not only quantification but also structural information, confirming the identity of the analyte. For instance, in the analysis of 4-hydroxy-2-(4-methylphenyl)benzothiazole (B49656) and its metabolites, immunoaffinity extraction followed by derivatization to methyl esters and/or trimethylsilyl ethers enabled sensitive detection by GC-MS, with a detection limit in the femtomole range. researchgate.net This approach highlights a viable pathway for the trace analysis of derivatized this compound.
Spectroscopic Quantification Methods
Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. These techniques are often rapid and can be highly sensitive, making them suitable for quantification.
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The benzothiazole ring system contains a chromophore that absorbs UV light, making this method applicable to this compound.
The first step in developing a UV-Vis method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across a range of UV wavelengths (typically 200-400 nm). Quantification is then performed by measuring the absorbance of sample solutions at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte, allowing for the creation of a calibration curve from standards of known concentration. A study on a mixture containing benzothiazol-2-amine showed a UV absorption spectrum with distinct peaks, which could be used for quantification. nih.gov For mixtures, a dual-wavelength method can be employed to correct for background interference, enhancing the accuracy of the analysis. nih.gov
| Step | Description |
|---|---|
| Wavelength Scan | A solution of the pure compound is scanned to identify the wavelength of maximum absorbance (λmax). |
| Calibration Curve | A series of standard solutions of known concentrations are prepared, and their absorbance is measured at λmax. A plot of absorbance vs. concentration is generated. |
| Sample Analysis | The absorbance of the unknown sample is measured at λmax, and its concentration is determined from the calibration curve. |
Fluorescence and chemiluminescence are highly sensitive spectroscopic techniques based on the emission of light. The benzothiazole scaffold is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent probes and sensors. jst.go.jpdoaj.org This intrinsic property suggests that this compound has the potential to be quantified using these highly sensitive methods.
Fluorescence-based assays involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the analyte's concentration. The introduction of different functional groups onto the benzothiazole ring can tune its photophysical properties, such as the emission wavelength and quantum yield. nist.gov Research on various benzothiazole derivatives has shown that they can exhibit strong luminescence in both solution and solid states. acs.org Some derivatives are designed as "turn-on" probes that become fluorescent only upon reacting with a specific target analyte. nih.gov
Chemiluminescence is the emission of light resulting from a chemical reaction. While specific chemiluminescence assays for this compound are not widely reported, the principle could be applied. For instance, a reaction involving the analyte could produce a species that is chemiluminescent or that can transfer energy to a chemiluminescent reporter molecule. Commercial kits, such as those for enhanced chemiluminescence (ECL), are used to detect molecules tagged with enzymes that catalyze a light-producing reaction, a technique commonly used in biological assays.
The development of such assays for this compound would offer the advantage of extremely low detection limits, surpassing those of standard absorption spectroscopy.
Electrochemical Analytical Techniques
Electrochemical methods measure changes in electrical properties (such as current or potential) that occur during a chemical reaction involving the analyte. These techniques can be highly selective and sensitive. The benzothiazole moiety is electrochemically active, meaning it can be oxidized or reduced at an electrode surface.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for studying and quantifying electroactive species. In these methods, a changing potential is applied to a working electrode in a solution containing the analyte, and the resulting current is measured. The potential at which the oxidation or reduction peak occurs is characteristic of the compound, while the peak height is proportional to its concentration.
Studies on benzothiazole dyes have demonstrated that their electrochemical oxidation signals can be used for analytical purposes. jst.go.jp For example, the oxidation signal of a benzothiazole dye was found to change upon interaction with amyloid peptides, providing a basis for a detection method. jst.go.jp Furthermore, the electrochemical cyanation of benzothiazoles has been achieved, indicating the reactivity of the ring system under electrochemical conditions. nist.gov By using modified electrodes, such as a bismuth-modified pencil graphite (B72142) electrode, the sensitivity and selectivity of voltammetric determinations for related heterocyclic compounds can be significantly enhanced, allowing for analysis in complex samples. The development of a voltammetric method for this compound would involve selecting an appropriate electrode material and solvent/electrolyte system, and optimizing the voltammetric waveform to achieve a well-defined signal for quantification.
Voltammetry and Amperometry for Redox Behavior
The study of the redox behavior of this compound using voltammetric and amperometric techniques has not been specifically documented in peer-reviewed literature. In principle, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) would be instrumental in characterizing the oxidation and reduction processes of this molecule. These methods allow for the determination of key electrochemical parameters, including formal potentials, electron transfer kinetics, and the stability of electrochemically generated species.
For related benzothiazole and phenothiazine (B1677639) derivatives, voltammetric studies have been successfully employed to investigate their electrochemical properties. For instance, research on bis-(10H-phenothiazin-3-yl)-methane derivatives, which share some structural similarities, has utilized cyclic voltammetry to demonstrate their redox activity and stability. These studies often involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording the current response to a varying potential. However, without specific experimental data for this compound, any discussion on its redox behavior remains speculative.
Amperometry, which measures the current at a fixed potential over time, could theoretically be used to quantify this compound, particularly in applications such as monitoring its concentration in industrial processes or environmental samples. The development of an amperometric sensor would require identifying a potential at which the compound undergoes a distinct and measurable redox reaction.
Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of electrode-solution interfaces. While EIS has been extensively applied to characterize the performance of benzothiazole derivatives as corrosion inhibitors on various metal surfaces, no specific EIS studies have been published for this compound.
In the context of corrosion inhibition, EIS is used to model the electrochemical processes occurring at the metal/inhibitor/electrolyte interface. The data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor typically indicate the formation of a protective film on the metal surface.
Should research be undertaken, EIS could provide valuable insights into the adsorption mechanism and interfacial behavior of this compound. The experimental setup would involve immersing an electrode in a corrosive medium with and without the addition of the compound and measuring the impedance response over a range of frequencies.
Table 1: Hypothetical EIS Parameters for a Benzothiazole Derivative as a Corrosion Inhibitor
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 0.1 | 250 | 100 | 80.0 |
| 0.5 | 800 | 50 | 93.8 |
| 1.0 | 1500 | 30 | 96.7 |
Note: This table is illustrative and based on typical data for benzothiazole-based corrosion inhibitors. No such data is currently available for this compound.
Development of Standardized Analytical Protocols
There are currently no standardized analytical protocols from recognized bodies such as ASTM International or ISO specifically for the analysis of this compound.
Standardized test methods do exist for other benzothiazole-based compounds, particularly those used as rubber accelerators. For example, ASTM D5297 outlines the determination of purity for several rubber chemical accelerators, including some benzothiazole derivatives, using High-Performance Liquid Chromatography (HPLC) document-center.comen-standard.eu. Additionally, ASTM D7558 provides a colorimetric/spectrophotometric procedure to quantify extractable mercaptobenzothiazole and other accelerators in rubber products astm.org.
The development of a standardized protocol for this compound would be a critical step for quality control in its manufacturing and application. Such a protocol would need to be validated for its accuracy, precision, linearity, and robustness. Given the common use of HPLC for related compounds, it is a likely candidate for a future standard method.
Q & A
Q. What are the common synthetic routes for 2,2'-(Methylenedithio)bisbenzothiazole, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves polycondensation of 2,5-diamino-1,4-benzenedithiol dihydrochloride with terephthalic acid in polyphosphoric acid (PPA), producing rigid-rod polymers like polybenzobisthiazoles . Copper-catalyzed reactions are also employed, where the compound acts as a ligand, forming coordination complexes (e.g., Cu²⁺ complexes with planar N,N'-bridging thiadiazole ligands) . Yield optimization depends on:
- Solvent selection : Methanol or polar aprotic solvents enhance ligand coordination .
- Temperature : Reactions often proceed at 80–120°C in PPA for polymerization .
- Catalyst choice : Copper salts (e.g., Cu(NO₃)₂) improve coordination efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the planar structure of thiadiazole ligands and Cu²⁺ coordination geometry (e.g., distorted octahedral geometry with d(Cu–N) = 1.98–2.05 Å and d(Cu–O) = 2.40–2.55 Å) .
- FTIR and NMR : Identify functional groups (e.g., C–S stretching at 680–720 cm⁻¹) and confirm methylenedithio bridging .
- Thermogravimetric analysis (TGA) : Measures thermal stability, showing decomposition above 300°C for polybenzobisthiazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data regarding the compound’s thermal stability and reactivity under varying conditions?
- Methodological Answer : Contradictions may arise from differing polymerization conditions or ligand substituents. Strategies include:
- Controlled comparative studies : Synthesize derivatives (e.g., PBTPBCH vs. PBTPEBCH) to isolate structural effects on stability .
- Kinetic analysis : Monitor degradation rates via TGA under inert vs. oxidative atmospheres.
- Computational modeling : Use DFT to predict bond dissociation energies in methylenedithio bridges .
Q. What strategies are employed to analyze the coordination behavior of this compound with transition metals, and how does this affect its structural assembly?
- Methodological Answer :
- Single-crystal X-ray diffraction : Reveals Cu²⁺ coordination modes (e.g., planar N,N'-bridging thiadiazole ligands forming 2D layers with d(Cu–Cu) = 10.786 Å) .
- Electron paramagnetic resonance (EPR) : Probes electronic environments of metal centers.
- Supramolecular interactions : Hydrogen bonding (C–H⋯O/N) and π-π stacking between benzothiazole rings stabilize 3D frameworks .
Q. How can docking studies guide the design of bisbenzothiazole derivatives for DNA-G4 targeting?
- Methodological Answer :
- Molecular docking : Identifies binding sites (e.g., G12, G15, G22, and G25 in DNA guanine regions) using pyrrole-bridged bisbenzothiazole derivatives .
- Fluorescence spectroscopy : Validates interactions by monitoring emission changes upon DNA binding.
- Structure-activity relationship (SAR) : Modifying substituents (e.g., electron-withdrawing groups) enhances binding energy and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
